AQ-13游离碱

描述

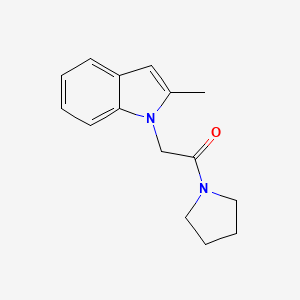

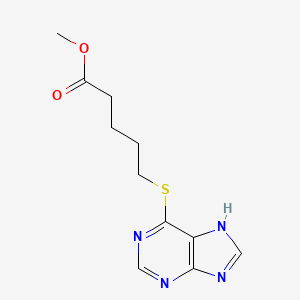

AQ-13 free base is a small molecule that is currently under investigation . It is a 4-aminoquinoline antimalarial compound related to chloroquine . The chemical formula of AQ-13 free base is C16H22ClN3 . It is also known by other names such as 1,3-propanediamine, n’-(7-chloro-4-quinolinyl)-n,n-diethyl- .

Molecular Structure Analysis

The molecular structure of AQ-13 free base consists of 16 Carbon atoms, 22 Hydrogen atoms, 1 Chlorine atom, and 3 Nitrogen atoms . The average weight of the molecule is 291.82 .Physical And Chemical Properties Analysis

The physical and chemical properties of AQ-13 free base include a logP value of 3, a physiological charge of 1, a hydrogen acceptor count of 3, a hydrogen donor count of 1, a polar surface area of 28.16 Å2, and a refractivity of 87.36 m3·mol-1 .

科学研究应用

环境监测及评估:

- AQ-13已被用于开发用户友好的空气质量监测系统,称为“BASE-Q”,该系统测量商业牲畜建筑物中的关键环境变量。该系统旨在改善建筑环境并减少污染物排放 (Banhazi,2009).

分子和细胞生物学:

- 对具有独特光谱特征的鸟嘌呤四联体结构 (GQS) 的研究表明,AQ-13 可用于研究 DNA GQS 的固有荧光。这可应用于核酸研究和无标记检测方法的开发 (Kwok、Sherlock 和 Bevilacqua,2013).

药理学和药物开发:

- 已研究了改良的 4-氨基喹啉 AQ-13 在治疗无并发症恶性疟疾中的疗效。这项研究提供了对 AQ-13 在疟疾治疗中潜在用途的见解 (Koita 等,2017).

生物技术和传感器开发:

- 在生物传感器开发中,AQ-13 已被用于创建无标记电化学传感器,用于灵敏而选择性地检测铅离子,展示了其在环境监测和公共卫生中的潜力 (Zhou 等,2017).

生物化学和分子动力学:

- 对 DNA 双链中 AQ-13 的近紫外光解的研究表明,它可以在 DNA 中诱导链间交联,从而提供了有关 DNA 损伤和修复机制的宝贵信息 (Bergeron、Nair 和 Wagner,2006).

分析化学和代谢物分析:

- AQ-13 已应用于土壤和有机土壤部分的固态 13C NMR 分析中,有助于理解土壤化学和环境科学 (Keeler 和 Maciel,2003).

核酸研究:

- 涉及 AQ-13 的研究有助于理解双链 DNA 中自由基阳离子迁移中的碱基序列效应,支持 DNA 电荷传输研究中的极化子跳跃模型 (Liu 和 Schuster,2003).

未来方向

作用机制

Target of Action

AQ-13 free base, also known as AQ-13, is an investigational aminoquinoline that is active against multidrug-resistant malaria parasites . The primary target of AQ-13 is the Plasmodium falciparum parasite, which is prevalent in every region where malaria is endemic .

Mode of Action

It is known that 4-aminoquinolines like aq-13 are active against resistant parasites . This suggests that AQ-13 may interact with its targets in a way that overcomes the resistance mechanisms employed by these parasites.

Biochemical Pathways

It is known that aq-13 is a short-chain chloroquine analogue . Chloroquine and its analogues are known to interfere with the heme detoxification process in the parasite, leading to the accumulation of toxic heme and subsequent parasite death .

Pharmacokinetics

The pharmacokinetics of AQ-13 have been studied in healthy volunteers. Both AQ-13 and chloroquine exhibited linear pharmacokinetics. Aq-13 was cleared more rapidly than chloroquine, with a median oral clearance of 140–147 l/h versus 95–113 l/h for chloroquine . This suggests that AQ-13 may have a shorter half-life and lower bioavailability compared to chloroquine.

Result of Action

Given its similarity to chloroquine, it is likely that aq-13 leads to the death of the plasmodium falciparum parasite, thereby alleviating the symptoms of malaria .

Action Environment

Factors such as the patient’s health status, the presence of other medications, and the specific strain of the plasmodium falciparum parasite may influence the effectiveness of aq-13 .

属性

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPLTAGJJVCHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186268 | |

| Record name | AQ-13 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32571-49-6 | |

| Record name | AQ-13 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032571496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQ-13 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AQ-13 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K7VT5621X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-3-iodobenzamide](/img/structure/B6613203.png)

![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)

![2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6613254.png)

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)

![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)